molecular formula C17H30N4O2 B2898054 N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide CAS No. 1333773-98-0

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide

Cat. No.: B2898054
CAS No.: 1333773-98-0
M. Wt: 322.453
InChI Key: UJQMQQZEGSSWRO-UHFFFAOYSA-N
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Description

“N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a cyano group, a cyclopropyl group, an ethoxyethyl group, and a piperazine ring, which suggests it could have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide” likely involves multiple steps, including the formation of the piperazine ring, the introduction of the cyano and cyclopropyl groups, and the attachment of the ethoxyethyl group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide” could undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove or alter functional groups.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

“N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide” could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions or enzyme inhibition.

    Medicine: As a candidate for drug development, particularly if it exhibits interesting pharmacological properties.

    Industry: As a precursor for the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical target. For example, if it acts as a drug, it might bind to a particular receptor or enzyme, modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperazine derivatives, cyano-containing compounds, and cyclopropyl-containing compounds. Examples could include:

  • N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide
  • N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide

Uniqueness

The uniqueness of “N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide” might lie in its specific combination of functional groups, which could confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c1-4-23-10-9-21-8-7-20(11-14(21)2)12-16(22)19-17(3,13-18)15-5-6-15/h14-15H,4-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQMQQZEGSSWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCN(CC1C)CC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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